N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide
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Overview
Description
“N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide” is a compound that has been studied for its potential biological activities . It contains a benzothiazole ring, which is a heterocyclic compound .
Synthesis Analysis
The synthesis of this compound involves several steps, including stretching of C=S, C=N, and C=O bonds, and bending of CH3 . The 1H NMR spectrum displays signals for Ar-H, NHC=O, NHC=S, and CH3 . The 13C-NMR spectrum shows signals for C=S, -C-NH, C=O, -CH3, and –CH .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, and 13C-NMR . For instance, the IR spectrum shows peaks corresponding to different types of bonds present in the molecule . The NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the melting point of this compound is reported to be 2010C . The IR spectrum provides information about the types of bonds present in the molecule . The NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The mass spectrum provides information about the molecular weight of the compound .Scientific Research Applications
Antimicrobial Applications
N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide, due to the presence of a thiazole moiety, may have potential antimicrobial properties. Thiazole and its derivatives have been widely reported to exhibit antimicrobial activity against various bacterial and fungal species. For instance, certain thiazole derivatives have demonstrated significant activity against gram-positive and gram-negative bacteria, as well as antifungal properties against species like Candida albicans and Aspergillus niger. The antimicrobial efficacy tends to be influenced by the substitution pattern on the phenyl ring, with electron-donating groups such as hydroxyl, amino, and methoxy groups contributing to enhanced activity (Chawla, 2016).
Anticancer Activity
The compound's structure, particularly the benzamide and thiazole components, could suggest potential anticancer activities. Thiazolides, a class of compounds that includes thiazole derivatives, have been observed to induce cell death in colon carcinoma cell lines. The mechanism of action involves interaction with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), crucial for thiazolide-induced apoptosis. The activity of thiazolides appears to depend on specific structural features and requires caspase activation and GSTP1 expression (Brockmann et al., 2014).
Anticonvulsant Properties
Compounds with a thiadiazole structure have shown promise as anticonvulsant agents. A series of N-({5-[(6-methyl-1-benzofuran-3-yl)methyl]-1,3,4-thiadiazol-2-yl}carbamothioyl)-2/3/4-substitutedbenzamide were designed and evaluated for their anticonvulsant activity. The study confirmed the importance of a pharmacophore model with four binding sites for anticonvulsant activity, indicating a potential area of application for compounds with similar structures (Rajak et al., 2010).
Cytotoxicity and Molecular Docking Studies
N-arylbenzamides, including compounds with a benzo[d]thiazole structure, have shown significant cytotoxic potential against various cancer cells like lung, cervical, and breast cancer. Molecular docking studies suggest that these compounds interact with specific biological targets, indicating a potential pathway through which they exert their effects. The cytotoxic activity of these compounds was assessed using the MTT assay, and the results suggest a potential application in the development of anticancer therapies (Thumula et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-29-15-9-13(10-16(12-15)30-2)21(28)26-23(31)24-14-7-8-17(19(27)11-14)22-25-18-5-3-4-6-20(18)32-22/h3-12,27H,1-2H3,(H2,24,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJXMVUHTDNIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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